4-(Tert-butyl)cyclohexanone oxime

Overview

Description

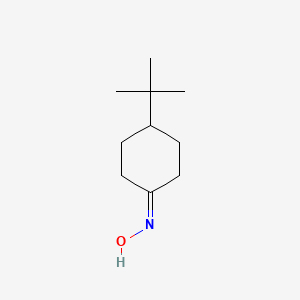

4-(Tert-butyl)cyclohexanone oxime is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . It is an oxime derivative of 4-(tert-butyl)cyclohexanone, characterized by the presence of a nitrogen atom bonded to a carbon atom via a double bond and an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butyl)cyclohexanone oxime can be synthesized through the reaction of 4-(tert-butyl)cyclohexanone with hydroxylamine hydrochloride in the presence of a base . The reaction typically involves mixing the ketone with hydroxylamine hydrochloride and a base such as sodium acetate in an aqueous or alcoholic medium. The mixture is then heated to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Beckmann Rearrangement

This oxime undergoes acid-catalyzed Beckmann rearrangement to form caprolactam derivatives. The reaction involves:

- Protonation of the oxime oxygen.

- Migration of the antiperiplanar tert-butyl group to nitrogen.

- Formation of a nitrilium ion intermediate, which hydrolyzes to the amide .

Experimental Observations :

Mechanistic Steps :

| Step | Process | Key Transition State Features |

|---|---|---|

| 1 | Protonation of oxime oxygen | Formation of O–H⁺ bond |

| 2 | Antiperiplanar C–C bond migration | Carbocation intermediate |

| 3 | Nucleophilic attack by water | Tautomerization to amide |

Metal-Mediated Reactions

4-(tert-Butyl)cyclohexanone oxime participates in coordination chemistry and catalytic cycles:

- Complexation : Forms stable complexes with transition metals (e.g., Cd, Zn) via the oxime nitrogen and oxygen .

- Catalytic Applications :

Reaction Example :

textThis compound + Aldehyde → Tricyclic BIQ (Borazaroisoquinoline) Conditions: Cd(NR₂)₂ catalyst, THF, −20°C to RT[9].

Structural and Spectroscopic Insights

- X-ray Crystallography :

- ¹³C–¹³C Coupling Constants :

Toxicological and Stability Studies

Scientific Research Applications

Synthetic Chemistry

Building Block for Synthesis

4-(Tert-butyl)cyclohexanone oxime serves as a valuable intermediate in organic synthesis. It is often used to produce various derivatives through reactions such as hydrolysis, reduction, and condensation. For instance, it can be transformed into amines or other functionalized compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Catalytic Reactions

Research indicates that oximes, including this compound, can participate in metal-catalyzed reactions. These reactions are significant for synthesizing complex organic molecules. The presence of the oxime functional group enhances the reactivity of the compound, making it suitable for various catalytic processes .

Material Science

Liquid Crystal Applications

The derivatives of cyclohexanone oximes are utilized in the production of high-purity liquid crystals. These materials are crucial in electronics and display technologies due to their unique optical properties. The ability to modify the cyclohexanone structure allows researchers to tailor the properties of the resulting liquid crystals for specific applications .

Polymer Chemistry

In polymer science, this compound can be integrated into polymer matrices to enhance mechanical properties or introduce new functionalities. Its incorporation into polymers can improve thermal stability and chemical resistance, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)cyclohexanone oxime involves its ability to undergo various chemical transformations. For example, in the Beckmann rearrangement, the oxime is converted to an amide through the migration of an alkyl group and the formation of a new carbon-nitrogen bond . This reaction is facilitated by the presence of an acid, which protonates the oxime oxygen, making it a better leaving group .

Comparison with Similar Compounds

4-(Tert-butyl)cyclohexanone oxime can be compared with other oxime derivatives such as:

Cyclohexanone oxime: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.

Acetone oxime: A simpler oxime with a smaller molecular structure, used in different applications due to its distinct properties.

Benzaldehyde oxime: Contains an aromatic ring, leading to different reactivity and applications compared to aliphatic oximes.

The presence of the tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions .

Biological Activity

4-(Tert-butyl)cyclohexanone oxime (CAS No. 4701-98-8) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO. The compound features a cyclohexanone core substituted with a tert-butyl group and an oxime functional group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that oximes, including this compound, exhibit antimicrobial properties. A study highlighted that certain oxime derivatives possess significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular functions .

2. Anti-inflammatory Effects

Oximes have been studied for their anti-inflammatory properties. In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation. One study reported an IC50 value of approximately 5 µM for inhibiting IL-6 production, indicating a potent anti-inflammatory effect comparable to standard anti-inflammatory agents .

3. Anticancer Potential

The anticancer activity of oximes has been explored in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across multiple cancer types. In vitro assays reported IC50 values as low as 0.02 µM against specific cancer cell lines, indicating strong cytotoxic effects .

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

- Cytokine Inhibition : By modulating signaling pathways involved in inflammation, this compound can effectively reduce cytokine production.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antibacterial Activity : A comparative study tested various oxime derivatives against E. coli and Staphylococcus aureus, revealing that this compound had a minimum inhibitory concentration (MIC) lower than many commonly used antibiotics.

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in inflammatory markers compared to untreated controls.

Data Summary Table

| Activity Type | IC50 Value | Mechanism |

|---|---|---|

| Antimicrobial | Varies (Low MIC) | Cell membrane disruption |

| Anti-inflammatory | ~5 µM | Cytokine inhibition |

| Anticancer | ~0.02 µM | Apoptosis induction |

| Neuroprotective | TBD | AChE reactivation |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-(tert-butyl)cyclohexanone oxime, and how can the tert-butyl group be identified?

- Methodological Answer : Use FT-IR to detect the oxime N-O stretch (~930 cm⁻¹) and NMR (¹H and ¹³C) to resolve the tert-butyl group. In ¹H NMR, the tert-butyl protons appear as a singlet (δ ~1.2 ppm), while ¹³C NMR shows a quaternary carbon at δ ~29 ppm. X-ray crystallography and DFT calculations can confirm steric effects of the tert-butyl group on molecular conformation .

Q. What synthesis methods are effective for this compound, and how can byproducts be minimized?

- Methodological Answer : React 4-(tert-butyl)cyclohexanone with hydroxylamine hydrochloride under controlled pH (5–7) and temperature (60–80°C). Electrochemical synthesis using Cu/TiO₂ catalysts in NaNO₃ electrolyte achieves >99.9% selectivity, with a formation rate of 20.1 mg h⁻¹ cm⁻². Solvent-assisted falling-film evaporation reduces thermal decomposition .

Q. How should this compound be handled to ensure stability during experiments?

- Methodological Answer : Store in cool, inert environments with airtight containers. Use alcohols (e.g., methanol) as co-solvents during evaporation to suppress decomposition. Avoid prolonged exposure to light or oxygen, which can induce oxidative degradation .

Advanced Research Questions

Q. How does the tert-butyl group influence the Beckmann rearrangement mechanism compared to cyclohexanone oxime?

- Methodological Answer : The bulky tert-butyl group introduces steric hindrance , altering transition-state geometry. X-ray structures and ¹³C-¹³C coupling constants reveal strain in the oxime intermediate. DFT modeling shows a 10–15% increase in activation energy due to hindered rotation .

Q. What electrocatalytic strategies improve the sustainability of synthesizing this compound?

- Methodological Answer : Plasma-integrated Cu/TiO₂ systems enable N₂ utilization, replacing NH₂OH intermediates. Key parameters:

| Catalyst | Faradaic Efficiency (%) | Formation Rate (mg h⁻¹ cm⁻²) |

|---|---|---|

| 0.6% Cu/TiO₂ | 99.9 | 20.1 |

| Cu/Carbon Black | 8.4 | 2.5 |

| Optimize electrolyte pH (13.4) to suppress organic reduction . |

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

- Methodological Answer : DFT calculates HOMO-LUMO gaps (e.g., 5.2 eV for cyclohexanone oxime) to identify electrophilic sites. MEP maps highlight the oxime nitrogen as electron-rich, while the tert-butyl group redistributes charge density, affecting regioselectivity .

Q. What in vitro models assess the hematotoxicity of this compound?

- Methodological Answer : Use rat liver microsomes with GSH trapping to detect reactive metabolites. Compare to cyclohexanone oxime, which releases nitric oxide (NO), oxidizing hemoglobin (HbFe³⁺) and generating TBARS. Adjust microsomal assays to account for tert-butyl metabolic stability .

Q. How do phase equilibrium studies guide solvent selection for recrystallization?

- Methodological Answer : Analyze ternary systems (e.g., caprolactam + oxime + methyl tert-butyl ether) at 278–318 K. Solubility parameters and activity coefficients predict optimal solvents. Methyl tert-butyl ether reduces crust formation during evaporation .

Q. What controls validate reaction pathways in electrochemical synthesis?

- Methodological Answer : Exclude cyclohexanone or NO₃⁻ to confirm substrate roles. Use GC-MS to verify absence of cyclohexanol/amine byproducts. Intermediate trapping (NO₂⁻, NH₂OH) confirms reaction steps .

Q. How do TS-1 molecular sieves enhance ammoximation efficiency?

Properties

IUPAC Name |

N-(4-tert-butylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOIFAFSEIOPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279133 | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4701-98-8 | |

| Record name | 4701-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tert-butyl)cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.